CA1 Inhibition: Potency vs 2-Acetylbenzoic Acid
2-Acetyl-6-nitrobenzoic acid demonstrates high-affinity inhibition of human carbonic anhydrase I (CA1) with a Ki of 24 nM, as determined by p-nitrophenylacetate substrate hydrolysis assay [1]. In contrast, the mono-substituted analogue 2-acetylbenzoic acid exhibits a Ki of 3700 nM (3.70 μM) against the same enzyme under comparable CO2 hydration-based stopped-flow assay conditions [2]. This represents a 154-fold improvement in inhibitory potency attributable to the presence of the 6-nitro substituent.
| Evidence Dimension | Enzyme inhibition constant (Ki) against human carbonic anhydrase I (CA1) |
|---|---|
| Target Compound Data | Ki = 24 nM |
| Comparator Or Baseline | 2-Acetylbenzoic acid (CAS 577-56-0), Ki = 3,700 nM |
| Quantified Difference | 154-fold lower Ki (higher potency) |
| Conditions | In vitro enzyme inhibition assay using p-nitrophenylacetate as substrate for target compound; CO2 hydration-based stopped-flow assay for comparator |
Why This Matters
This quantitative difference enables selection of 2-acetyl-6-nitrobenzoic acid as a potent CA1 inhibitor tool compound, whereas 2-acetylbenzoic acid would be ineffective at the same concentrations.
- [1] BindingDB. BDBM50134572 (CHEMBL3746265): Binding affinity to human CA1, Ki = 24 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50134572 (Accessed 2026). View Source
- [2] BindingDB. BDBM50133395 (CHEMBL3632831): Binding affinity to human CA1, Ki = 3700 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50133395 (Accessed 2026). View Source
